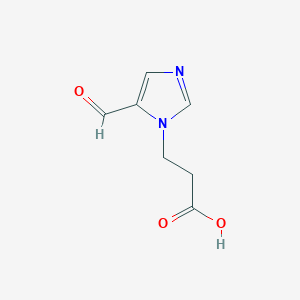
3-(5-Formyl-1-imidazolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formyl-1-imidazolyl)propanoic Acid is a compound that features an imidazole ring substituted with a formyl group at the 5-position and a propanoic acid chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of imidamides with propargyl aldehydes in the presence of a boronic acid, which transfers its substituent to the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Formyl-1-imidazolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products:
Oxidation: 3-(5-Carboxy-1-imidazolyl)propanoic Acid.
Reduction: 3-(5-Hydroxymethyl-1-imidazolyl)propanoic Acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formyl-1-imidazolyl)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Formyl-1-imidazolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but with an amino group instead of a formyl group.
Imidazole-4-acetic Acid: Another imidazole derivative with a carboxylic acid group at the 4-position.
Uniqueness: 3-(5-Formyl-1-imidazolyl)propanoic Acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.
Biological Activity
3-(5-Formyl-1-imidazolyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
- Chemical Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It exhibits properties that may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Cell Signaling Modulation : The imidazole ring is known to interact with various cellular receptors, influencing signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antioxidant Activity
In a study assessing the antioxidant potential of various imidazole derivatives, this compound demonstrated significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.
Enzyme Inhibition
Research has shown that this compound inhibits the enzyme xanthine oxidase, which is involved in uric acid production. This inhibition could have therapeutic implications for conditions like gout and hyperuricemia. The IC50 value for this inhibition was determined to be approximately 50 µM, indicating moderate potency.
Antimicrobial Properties
In vitro studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting potential for development as an antibacterial agent.
Cytotoxicity in Cancer Research
A significant area of research involves the cytotoxic effects of this compound on cancer cell lines. In one study, it was found to induce apoptosis in HeLa cells with an IC50 value of 70 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(5-formylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-4-6-3-8-5-9(6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12) |
InChI Key |
VZGKXFIFXVFECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















